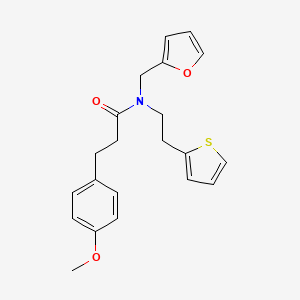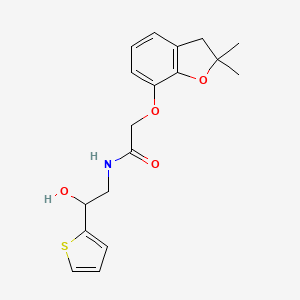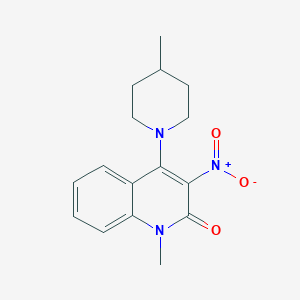![molecular formula C9H8ClN3O2 B2813086 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid CAS No. 1279219-56-5](/img/structure/B2813086.png)
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a chemical compound belonging to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with a chloro substituent at the 5-position and a propanoic acid moiety attached to the triazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-chloropyridine and appropriate reagents for triazole formation.
Triazole Formation: The key step involves the formation of the triazole ring. This can be achieved through a cyclization reaction using reagents like hydrazine and a suitable carboxylic acid derivative.
Attachment of Propanoic Acid:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the propanoic acid group to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions may involve the reduction of the triazole ring or the chloro substituent.
Substitution: Substitution reactions can occur at various positions on the triazole and pyridine rings, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagents and desired products.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Reduced triazoles and chloro-substituted pyridines.
Substitution Products: Various substituted triazolopyridines with different functional groups.
Mecanismo De Acción
Target of Action
The primary target of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent for certain types of cancer .
Análisis Bioquímico
Biochemical Properties
It is known that triazole compounds, which include 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Some compounds displayed moderate antiproliferative activities against three cancer cells
Molecular Mechanism
It is known that triazole compounds can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression and enzyme activity
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological potential. It may serve as a lead compound for the development of new medications targeting various diseases.
Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.
Comparación Con Compuestos Similares
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzoic acid: Similar structure with a benzoic acid group instead of propanoic acid.
2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one: Contains a piperazine ring and a ketone group.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Features a pyridin-4-yl group instead of chloro.
Uniqueness: The presence of the propanoic acid group in 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid distinguishes it from similar compounds, potentially leading to different biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSUMCMFTVOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2813009.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)



![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
![3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2813026.png)
